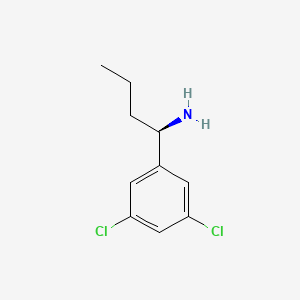
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of an oxetane ring and a sulfonyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alkenes.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the sulfonyl group may yield sulfides.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.
Medicine: May be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid would depend on its specific application. In the context of organic synthesis, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds through the palladium-catalyzed coupling with halides. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid or sulfonyl groups.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the oxetane and sulfonyl groups, making it less versatile in certain reactions.
(4-Sulfonylphenyl)boronic Acid: Lacks the oxetane ring, which may affect its reactivity and applications.
(4-(Oxetan-3-yl)phenyl)boronic Acid: Lacks the sulfonyl group, which may influence its chemical properties and reactivity.
Uniqueness
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is unique due to the presence of both the oxetane ring and the sulfonyl group, which can enhance its reactivity and versatility in various chemical reactions and applications.
特性
分子式 |
C9H11BO5S |
|---|---|
分子量 |
242.06 g/mol |
IUPAC名 |
[4-(oxetan-3-ylsulfonyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO5S/c11-10(12)7-1-3-8(4-2-7)16(13,14)9-5-15-6-9/h1-4,9,11-12H,5-6H2 |
InChIキー |
VLTHVQGLGAFVBR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2COC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
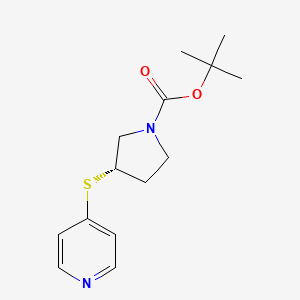
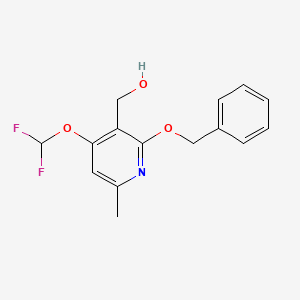
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)

![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)

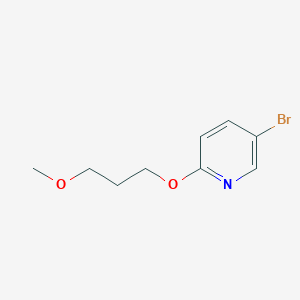

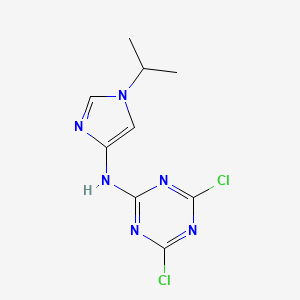
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)

